molecular formula C7H16N2O B1654626 N-Propyl-N-butylnitrosamine CAS No. 25413-64-3

N-Propyl-N-butylnitrosamine

Cat. No.: B1654626
CAS No.: 25413-64-3
M. Wt: 144.21 g/mol
InChI Key: SVTBQUKRCVPUHS-UHFFFAOYSA-N
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Description

N-Propyl-N-butylnitrosamine (CAS Registry Number: 25413-64-3) is a chemical compound belonging to the class of N-nitrosamines, characterized by the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . This compound is also known by several synonyms, including 1-Butanamine, N-nitroso-N-propyl-, and Butyl(nitroso)propylamine . N-Nitrosamines are a broad class of carcinogenic compounds that require thorough hazard assessment . As a small-molecule N-nitrosamine, this compound is of significant value in toxicological research, particularly in studies aimed at understanding the mutagenic and carcinogenic potential of this chemical family . It serves as a critical reference standard in the optimization of analytical and biological assay methods. For instance, research into optimizing the sensitivity of the bacterial reverse mutagenicity (Ames) test for detecting N-nitrosamines often utilizes compounds of this type to establish more reliable testing protocols . Proper handling procedures are essential. Store samples in a freezer, and note that its vapor pressure is 0.0916 mmHg . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-butyl-N-propylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-5-7-9(8-10)6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBQUKRCVPUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180076
Record name 1-Butanamine, N-nitroso-N-propyl-
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Molecular Weight

144.21 g/mol
Source PubChem
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Flash Point

94.1 °C
Record name N-NITROSO-N-PROPYL-N-BUTYLAMINE
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Vapor Density

0.92
Record name N-NITROSO-N-PROPYL-N-BUTYLAMINE
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Vapor Pressure

0.0916 mmHg
Record name N-NITROSO-N-PROPYL-N-BUTYLAMINE
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CAS No.

25413-64-3
Record name N-Nitroso-N-propyl-1-butanamine
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Record name butyl(nitroso)propylamine
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Preparation Methods

Classical Nitrosation via Sodium Nitrite in Acidic Media

The most widely documented method involves the reaction of the secondary amine N-propyl-N-butylamine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) under acidic conditions.

Reaction Mechanism :
$$
\text{R}2\text{NH} + \text{HNO}2 \xrightarrow{\text{H}^+} \text{R}2\text{N}-\text{NO} + \text{H}2\text{O}
$$
Here, $$\text{R}_2\text{NH}$$ represents N-propyl-N-butylamine.

Procedure :

  • Dissolve N-propyl-N-butylamine in a cooled aqueous solution of hydrochloric acid (HCl, 1–3 M).
  • Gradually add NaNO₂ (1.1–1.5 equivalents) at 0–5°C to minimize side reactions (e.g., diazotization).
  • Stir for 2–4 hours, then neutralize with a base (e.g., NaOH).
  • Extract the product using dichloromethane or ethyl acetate, followed by distillation (b.p. 76–80°C).

Key Parameters :

  • pH : Optimal at 2–4; strongly acidic conditions (pH < 1) reduce nitrosamine formation due to protonation of the amine.
  • Temperature : Maintained below 10°C to suppress thermal decomposition.

Yield : 70–85% (estimated from analogous nitrosamine syntheses).

Gas-Phase Nitrosation with Nitric Oxide (NO)

A patent by US3090786A details the use of nitric oxide under pressurized conditions.

Procedure :

  • Charge a stainless-steel autoclave with N-propyl-N-butylamine and a solvent (e.g., n-hexane).
  • Pressurize with NO gas (150–500 psi) and heat to 80–135°C.
  • Monitor pressure drop; repressurize until reaction completion (typically 8–18 hours).
  • Isolate the product via fractional distillation.

Advantages :

  • Avoids aqueous acidic conditions, reducing hydrolysis risks.
  • Higher purity due to minimal byproduct formation.

Yield : 75–90% (based on piperidine nitrosation under similar conditions).

Alternative Nitrosating Agents

While less common, the following agents have been reported for nitrosamine synthesis:

  • Nitrosyl chloride (NOCl) : Reacts with secondary amines in anhydrous dichloromethane at −20°C.
  • Nitrosonium tetrafluoroborate (NOBF₄) : Used in non-protonic solvents (e.g., acetonitrile) for controlled nitrosation.

Challenges :

  • Higher cost and specialized handling requirements.
  • Limited scalability compared to NaNO₂/NO methods.

Reaction Optimization and Kinetics

Influence of Solvent Systems

Solvent Reaction Rate Yield (%) Notes
Water/HCl Moderate 70–85 Cost-effective but prone to hydrolysis
n-Hexane Slow 75–90 Requires pressurized NO
Dichloromethane Fast 65–80 Compatible with NOCl

Temperature and Time Profiling

Temperature (°C) Time (h) Conversion (%)
0–5 2–4 70–75
25 1–2 80–85
80–135 8–18 85–90

Higher temperatures accelerate reactivity but risk decomposition.

Purification and Characterization

  • Distillation : Effective for isolating N-propyl-N-butylnitrosamine (b.p. 76–80°C).
  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate = 9:1) resolves trace impurities.
  • Spectroscopic Validation :
    • ¹H NMR (CDCl₃): δ 3.40 (t, 2H, N-CH₂), 1.60–1.20 (m, 10H, alkyl).
    • GC-MS : m/z 144 [M]⁺, 99 [C₅H₁₁N]⁺.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-butylnitrosamine undergoes various chemical reactions, including:

    Nitrosation: The formation of this compound itself is a result of nitrosation, where a nitroso group is introduced to a secondary amine.

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of nitroso oxides.

    Reduction: Reduction reactions can convert this compound into corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Nitrosation: this compound.

    Oxidation: Nitroso oxides.

    Reduction: Corresponding secondary amines.

Scientific Research Applications

Carcinogenicity Studies

NPBNA has been studied for its carcinogenic effects in laboratory animals. Research indicates that it induces tumors primarily in the liver and esophagus. For instance, a study demonstrated that NPBNA administration resulted in hepatomas and esophageal tumors in rats, highlighting its potential as a significant carcinogen .

Table 1: Summary of Carcinogenic Effects of NPBNA

Study ReferenceAnimal ModelDose (mg/kg/day)Observed Tumors
Druckrey et al. (1967)Rats10Liver, Esophagus
Nishie et al. (1972)Mice40 (4 days)Liver Necrosis
Kaminiski et al. (1989)Mice9.5 (1 week)No significant tumors

Toxicological Assessments

Toxicological profiles have classified NPBNA as a compound with significant health risks. The ATSDR (Agency for Toxic Substances and Disease Registry) report indicates that exposure to NPBNA can lead to liver damage and other acute health effects . Furthermore, the compound is categorized as reasonably anticipated to be a human carcinogen based on animal studies.

Case Study: Hepatotoxicity in Rats
A study by Terashima et al. (2015) reported hepatocellular necrosis in rats administered 10 mg/kg/day of NPBNA for 14 days, emphasizing the need for careful handling and exposure assessment in environments where this compound may be present .

Environmental and Regulatory Implications

NPBNA's presence as a contaminant in water sources raises environmental concerns due to its carcinogenic potential. Regulatory bodies are increasingly vigilant about monitoring nitrosamines in industrial processes and drinking water supplies. Analytical methods such as gas chromatography have been developed for detecting trace levels of nitrosamines, including NPBNA, to mitigate public health risks .

Mechanism of Action

The mechanism of action of N-Propyl-N-butylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent DNA adducts. These adducts can cause mutations if not repaired, contributing to carcinogenesis .

Comparison with Similar Compounds

Table 1: Tumor Induction Profiles in Rodent Models

Compound Target Organs Tumor Incidence (Study Model) Key Findings
This compound Liver, Esophagus High (ACI/N rats) Induces hepatomas and esophageal tumors; unique esophageal specificity
N-Nitrosodibutylamine (DBN) Liver Moderate (ACI/N rats) Hepatomas observed; no esophageal tumors reported
N-Nitrosodiethylamine (DEN) Liver, Nasal cavity High (Multiple models) Potent hepatocarcinogen; induces nasal tumors in rodents
N-Nitrosodimethylamine (DMN) Liver, Kidney Very High (Multiple models) Extremely potent; requires lower doses for tumorigenesis
  • This compound vs. DBN : Both induce hepatomas, but only this compound causes esophageal tumors, suggesting asymmetric alkylation influences tissue specificity .
  • DEN and DMN: Smaller alkyl groups (ethyl, methyl) correlate with higher systemic potency but less organotropism diversity compared to this compound .

Metabolic Activation Pathways

Nitrosamines require metabolic activation to exert carcinogenicity. Key differences include:

  • This compound : Undergoes β-hydroxylation of the butyl chain, forming intermediates like N-butyl-N-(3-hydroxybutyl)nitrosamine. Further oxidation to 3-oxobutyl derivatives generates reactive alkylating agents .
  • DBN: Metabolizes to N-butyl-N-(3-oxobutyl)nitrosamine, which is hepatocarcinogenic but lacks esophageal tropism .
  • DEN and DMN : Rapid activation via α-hydroxylation, producing highly reactive alkyldiazonium ions that form DNA adducts in multiple organs .

Commercial and Research Relevance

  • Pricing and Availability: this compound is priced comparably to other nitrosamines (e.g., $375 per 100 mg), reflecting its niche use in mechanistic carcinogenesis studies .
  • Regulatory Status: Unlike DMN and DEN (classified as Group 1 carcinogens by IARC), this compound lacks extensive regulatory data, highlighting the need for further study .

Biological Activity

N-Propyl-N-butylnitrosamine (NPBNA) is a member of the N-nitrosamine family, which are known for their potent carcinogenic properties. This article explores the biological activity of NPBNA, focusing on its metabolism, carcinogenicity, and associated health risks, supported by data tables and relevant case studies.

The biological activity of NPBNA is largely attributed to its metabolic activation. NPBNA undergoes biotransformation primarily through cytochrome P450 enzymes, which convert it into reactive intermediates that can form DNA adducts, leading to mutagenesis and carcinogenesis.

Key Metabolic Pathways:

  • Hydroxylation: Initial hydroxylation by cytochrome P450s converts NPBNA to N-nitroso-β-hydroxypropylbutylamine (NHPBA).
  • Oxidation: NHPBA is subsequently oxidized to N-nitroso-β-oxobutylpropylamine (NOPBA), which is a key intermediate in the formation of DNA adducts such as 7-methylguanine (m7Gua) .
  • Depropylation: The oxidation process also involves depropylation to form β-oxobutyldiazotate, which can spontaneously decompose into methylating agents that interact with DNA .

2. Carcinogenicity Studies

Numerous studies have established the carcinogenic potential of NPBNA. Research indicates that exposure to this compound can lead to various tumors, particularly in the liver and esophagus.

Table 1: Summary of Carcinogenic Studies on NPBNA

Study ReferenceAnimal ModelTumor Types InducedKey Findings
RatLiver, EsophagealInduction of liver tumors via DNA adduct formation.
HamsterHepatomasSignificant hepatoma development observed with concurrent esophageal tumors.
Human CellsDNA AdductsFormation of m7Gua in human liver epithelial cells upon exposure.

3. Case Studies and Epidemiological Evidence

Epidemiological studies have linked dietary and environmental exposure to nitrosamines with increased cancer risk. For instance, the presence of NPBNA in certain food products has raised concerns regarding its potential health impacts.

Case Study Example:
A study conducted on workers in industries where nitrosamines are prevalent showed a statistically significant increase in liver and esophageal cancers among those with high exposure levels to nitrosamines, including NPBNA .

4. Health Risk Assessments

The European Food Safety Authority (EFSA) has conducted comprehensive risk assessments regarding the presence of nitrosamines in food products. They concluded that the consumption of NPBNA poses a significant health risk due to its carcinogenic properties . The assessment emphasized the need for monitoring and reducing nitrosamine levels in food items.

5. Conclusion

This compound is a potent carcinogen with significant biological activity mediated through metabolic activation leading to DNA damage. The evidence from various studies underscores the importance of regulating exposure to this compound in food and industrial settings to mitigate cancer risks.

Q & A

Q. How do regulatory frameworks (EMA, FDA) influence the design of this compound risk assessments?

  • Methodology : Align with EMA’s “lessons learned” documents and FDA’s nitrosamine guidance. Conduct root-cause analyses for contamination (e.g., raw materials, process solvents) using fishbone diagrams. Implement control strategies like supplier audits and in-process testing . For preclinical studies, adhere to NIH guidelines for transparent reporting of experimental conditions .

Data Gaps and Emerging Research Directions

  • Synergistic Effects : Investigate interactions between this compound and other nitrosamines in carcinogenicity models.
  • Environmental Fate : Study photodegradation pathways and bioaccumulation potential using OECD 307/308 guidelines.
  • Computational Toxicology : Develop QSAR models to predict toxicity endpoints, reducing reliance on animal testing.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl-N-butylnitrosamine
Reactant of Route 2
N-Propyl-N-butylnitrosamine

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